![molecular formula C12H16O5S2 B12289828 1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate](/img/structure/B12289828.png)
1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate is a complex organic compound that belongs to the class of thiosugars. It is characterized by the presence of a glucopyranose ring where the hydroxy group at position 1 is replaced by a sulfanyl group, and this position is further modified by a benzenesulfenothioate group
Vorbereitungsmethoden
The synthesis of 1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate typically involves multiple steps:
Starting Material: The synthesis begins with beta-D-glucopyranose.
Thio Modification: The hydroxy group at position 1 of beta-D-glucopyranose is replaced by a sulfanyl group to form 1-thio-beta-D-glucopyranose.
Benzenesulfenothioate Addition: The sulfanyl group is then reacted with benzenesulfenothioate under specific conditions to yield the final product.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfenothioate group to simpler thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a probe for studying carbohydrate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate can be compared with other thiosugars and sulfenothioate derivatives:
1-Thio-beta-D-glucopyranose: Similar in structure but lacks the benzenesulfenothioate group, making it less reactive in certain chemical reactions.
Benzenesulfenothioate Derivatives: Compounds with different sugar moieties or other functional groups, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its combined thiosugar and sulfenothioate functionalities, providing a versatile platform for various chemical and biological studies.
Eigenschaften
Molekularformel |
C12H16O5S2 |
---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5S2/c13-6-8-9(14)10(15)11(16)12(17-8)19-18-7-4-2-1-3-5-7/h1-5,8-16H,6H2 |
InChI-Schlüssel |
BRZSUUGAVYFRNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SSC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.